![molecular formula C23H22FN5O2 B2504291 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 921889-92-1](/img/structure/B2504291.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolo[3,4-d]pyrimidines are heterocyclic aromatic organic compounds that have been extensively studied for their biological activities, including anticancer and anticonvulsant properties, as well as their potential use in positron emission tomography (PET) imaging for tumor detection and neuroinflammation .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multiple steps, including hydrolysis, condensation, and cyclization reactions. For instance, the synthesis of related compounds has been reported to start from simple precursors like ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes hydrolysis to form a carboxylic acid, followed by reactions with various reagents to yield the desired pyrazolo[3,4-d]pyrimidin-4-ones . Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves condensation and cyclization steps, starting from compounds like ethyl 5-amino-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The crystal structure of related compounds has been determined, revealing details about bond lengths, bond angles, and the overall geometry of the molecule . These structural details are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used for the introduction of fluorine-18, a radioactive isotope used in PET imaging . The reactivity of these compounds can be influenced by the presence of substituents on the rings, which can affect the electron density and, consequently, the reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the molecule. These properties are important for the pharmacokinetics and biodistribution of the compounds. For example, the introduction of fluorine atoms can improve the lipophilicity of the molecule, which can enhance brain uptake in PET imaging applications . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) and provide insight into the reactivity of the compound .
Case Studies
Several case studies have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives in various applications. For example, some derivatives have shown potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line . Others have been evaluated as PET imaging agents for tumor detection and neuroinflammation, with promising results in both in vitro and in vivo studies . Additionally, certain derivatives have been found to possess anxiolytic effects without potentiating the central nervous system depressant effects of ethanol or barbiturates, suggesting a unique mechanism of action .
Applications De Recherche Scientifique
Synthetic Strategies and Medicinal Properties
Pyrazolo[1,5-a]pyrimidine scaffold, structurally related to the specified compound, is recognized for its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. The structure-activity relationship (SAR) studies of these derivatives have gained attention, indicating a significant room for exploration in drug development. Synthetic strategies for these compounds include various innovative approaches that allow for the derivation of lead compounds targeting various diseases (Cherukupalli et al., 2017).
Therapeutic Applications
Pyrazolopyrimidines, closely related to the given compound, have shown potential therapeutic significance across various disease conditions due to their structural resemblance to purines. Their bioactivity as adenosine antagonists opened the door to medicinal applications in areas such as the central nervous system, cardiovascular system, cancer, and inflammation. Their biochemical properties have been assessed through various assays, indicating their broad medicinal significance (Chauhan & Kumar, 2013).
Advancements in Heterocyclic Chemistry
Research on pyrazolo[3,4-d]pyrimidines and related structures has led to advancements in the synthesis of heterocyclic compounds, offering new pathways for the development of pharmaceuticals. The exploration of multi-component reactions (MCRs) presents an eco-friendly approach for synthesizing complex molecules, including those based on the pyrazolo[3,4-d]pyrimidine scaffold. Such methodologies underscore the creative potential for developing new drug candidates with optimized properties (Dhanalakshmi et al., 2021).
Mécanisme D'action
The mechanism of action of this compound involves the activation of soluble guanylate cyclase, which leads to vasodilation . In addition, it was observed that a related compound could reduce the expression of COL1A1 in HSC-T6 cells, which means that the extracellular matrix molecules’ deposition was also reduced .
Propriétés
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-7-8-17(11-16(15)2)22(30)25-9-10-29-21-19(12-27-29)23(31)28(14-26-21)13-18-5-3-4-6-20(18)24/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIICEQLIMJYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


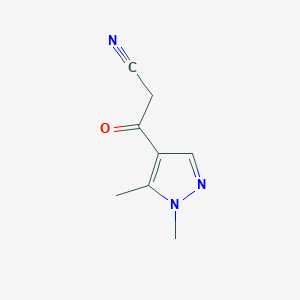


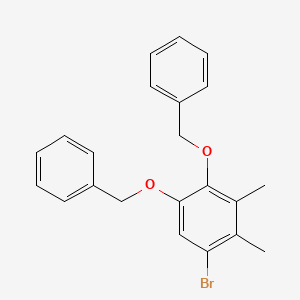
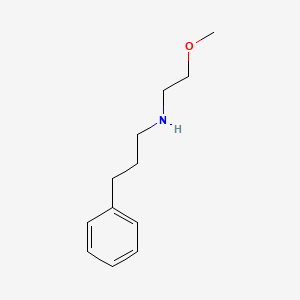
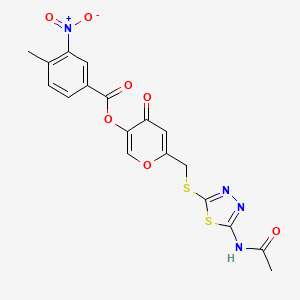
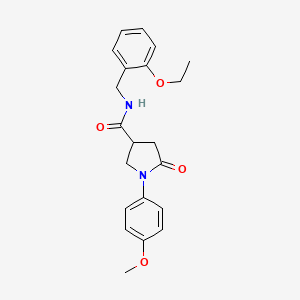

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)
![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)
![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)
